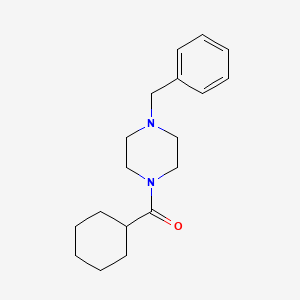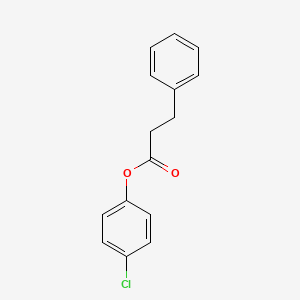
(4-Benzylpiperazin-1-yl)(cyclohexyl)methanone
Übersicht
Beschreibung
(4-Benzylpiperazin-1-yl)(cyclohexyl)methanone is a chemical compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of new therapeutic agents. The structure of this compound consists of a piperazine ring substituted with a benzyl group and a cyclohexylmethanone moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Benzylpiperazin-1-yl)(cyclohexyl)methanone typically involves the reaction of piperazine with benzyl chloride to form 4-benzylpiperazine. This intermediate is then reacted with cyclohexanone under reductive amination conditions to yield the final product. The reaction conditions often include the use of a reducing agent such as sodium cyanoborohydride in a suitable solvent like methanol .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(4-Benzylpiperazin-1-yl)(cyclohexyl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
(4-Benzylpiperazin-1-yl)(cyclohexyl)methanone has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting various receptors and enzymes.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Wirkmechanismus
The mechanism of action of (4-Benzylpiperazin-1-yl)(cyclohexyl)methanone involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. For example, it may interact with serotonin receptors, leading to changes in neurotransmitter levels and affecting mood and behavior .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4-Benzylpiperazin-1-yl)piperidin-4-yl-methanone: Another piperazine derivative with similar structural features.
(4-Benzylpiperazin-1-yl)cyclohexan-1-one hydrochloride: A closely related compound with a cyclohexanone moiety.
Uniqueness
(4-Benzylpiperazin-1-yl)(cyclohexyl)methanone is unique due to its specific combination of a benzyl-substituted piperazine ring and a cyclohexylmethanone group
Eigenschaften
IUPAC Name |
(4-benzylpiperazin-1-yl)-cyclohexylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O/c21-18(17-9-5-2-6-10-17)20-13-11-19(12-14-20)15-16-7-3-1-4-8-16/h1,3-4,7-8,17H,2,5-6,9-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGLYCBZRDCCZPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)N2CCN(CC2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[2-(3-methoxyphenoxy)ethyl]-4-(4-morpholinyl)benzamide](/img/structure/B5917988.png)
![N-[2-(4-chlorophenoxy)ethyl]-4-(4-morpholinyl)benzamide](/img/structure/B5917991.png)
![N-[3-(3,5-dimethyl-1-piperidinyl)propyl]-4-(4-morpholinyl)benzamide](/img/structure/B5917994.png)



![2-[(4-BENZYL-5-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-1-(THIOPHEN-2-YL)ETHAN-1-ONE](/img/structure/B5918038.png)
![4-amino-N-{2-[(benzylsulfonyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide](/img/structure/B5918040.png)



![1-[2-(3-Prop-1-en-2-ylphenyl)propan-2-yl]-3-(2,2,6,6-tetramethylpiperidin-4-yl)urea](/img/structure/B5918067.png)
![N-benzyl-2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B5918087.png)

